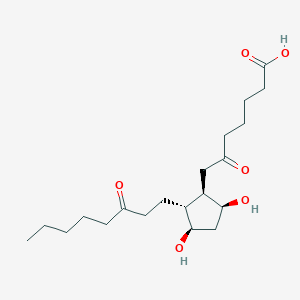

6,15-Diketo-13,14-dihydro-PGF1alpha

Description

Overview of Prostaglandin (B15479496) and Prostacyclin Metabolism

Prostaglandins (B1171923) and prostacyclins are synthesized from arachidonic acid, a polyunsaturated fatty acid found in cell membranes. cvphysiology.com The initial step in their synthesis is the release of arachidonic acid from the membrane by the enzyme phospholipase A2. youtube.com Subsequently, the cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into the intermediate prostaglandin H2 (PGH2). cvphysiology.comwikipedia.org From this pivotal point, the metabolic pathway diverges, with specific synthase enzymes directing the synthesis of different prostanoids in various tissues. cvphysiology.com

Prostacyclin (PGI2) is predominantly produced by vascular endothelial and smooth muscle cells through the action of prostacyclin synthase on PGH2. wikipedia.orghmdb.ca PGI2 is a potent vasodilator and an inhibitor of platelet aggregation. wikipedia.orgnih.gov Conversely, thromboxane (B8750289) A2 (TXA2), primarily synthesized in platelets, promotes vasoconstriction and platelet aggregation. cvphysiology.com Other prostaglandins, such as PGE2 and PGF2α, are produced by various cells and have diverse effects on vascular tone and inflammation. cvphysiology.com

The biological actions of these prostanoids are localized and transient as they are rapidly metabolized. For instance, PGI2 has a very short half-life of about 2 minutes and is quickly converted to more stable metabolites. nih.gov One of the primary non-enzymatic hydrolysis products of PGI2 is 6-keto-prostaglandin F1α (6-keto-PGF1α). nih.govabcam.com This stable metabolite is often measured to assess the systemic production of PGI2. abcam.com Further enzymatic degradation of these initial metabolites leads to a variety of other compounds, including 6,15-Diketo-13,14-dihydro-PGF1alpha.

Contextualization of this compound as a Key Metabolite

This compound is recognized as a metabolite of prostacyclin (PGI2). hmdb.calabscoop.comcaymanchem.com Its formation signifies a further step in the metabolic breakdown of PGI2, beyond the initial hydrolysis to 6-keto-PGF1α. The pathway involves the action of enzymes such as 9-hydroxyprostaglandin dehydrogenase, which can convert PGI2 or 6-keto-PGF1α into other active compounds. nih.gov

The significance of this compound lies in its role as a downstream indicator of PGI2 synthesis and metabolism. While PGI2 itself is highly unstable, and even its primary metabolite 6-keto-PGF1α can undergo further changes, the measurement of more stable, downstream metabolites like this compound can provide a more comprehensive picture of PGI2 activity over time. Research has focused on developing sensitive methods, such as gas chromatography/selected ion monitoring, to accurately measure levels of this metabolite in biological samples like human plasma. nih.gov

Table 1: Key Compounds in Prostanoid Metabolism

| Compound Name | Abbreviation | Role/Significance |

| This compound | - | A metabolite of PGI2, potential biomarker. hmdb.calabscoop.comcaymanchem.com |

| Prostaglandin I2 | PGI2 | Potent vasodilator and inhibitor of platelet aggregation. wikipedia.orgnih.gov |

| Prostaglandin H2 | PGH2 | Intermediate in the synthesis of prostaglandins and thromboxanes. cvphysiology.comwikipedia.org |

| 6-keto-Prostaglandin F1α | 6-keto-PGF1α | Stable, inactive hydrolysis product of PGI2. nih.govabcam.com |

| Thromboxane A2 | TXA2 | Potent vasoconstrictor and promoter of platelet aggregation. cvphysiology.com |

| Prostaglandin E2 | PGE2 | Involved in vasodilation and inflammation. cvphysiology.com |

| Prostaglandin F2α | PGF2α | Typically causes vasoconstriction. cvphysiology.com |

| Arachidonic Acid | - | Precursor for the synthesis of all prostanoids. cvphysiology.com |

| 2,3-dinor-6-keto-PGF1α | - | Major urinary metabolite of PGI2 in humans. nih.gov |

| 6-keto-PGE1 | - | A stable and biologically active metabolite of PGI2. nih.gov |

Table 2: Chemical Information for this compound

| Property | Value |

| Formal Name | 6,15-dioxo-9α,11α-dihydroxy-prostan-1-oic acid |

| CAS Number | 63983-53-9 caymanchem.com |

| Molecular Formula | C20H34O6 caymanchem.comaxios-research.com |

| Molecular Weight | 370.5 g/mol caymanchem.combioscience.co.uk |

| Synonyms | 6,15-diketo-13,14-dihydro PGF1α caymanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26)/t16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHLXKOKUVJZIS-MKXGPGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60981700 | |

| Record name | 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63983-53-9 | |

| Record name | 6,15-Diketo-13,14-dihydroprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063983539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,15-Diketo-13,14-dihydro-prostaglandin F1α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,15-DIKETO-13,14-DIHYDRO-PGF1.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WOJ38O7ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Transformations of 6,15 Diketo 13,14 Dihydro Pgf1alpha

Precursor Pathways: Formation from Prostacyclin (PGI2) and Prostaglandin (B15479496) F1alpha (PGF1alpha)

The biosynthesis of 6,15-Diketo-13,14-dihydro-PGF1alpha originates from the potent but unstable vasodilator and inhibitor of platelet aggregation, prostacyclin (PGI2). wikipedia.orgnih.govyoutube.com The metabolic pathway involves a series of enzymatic and non-enzymatic steps that transform PGI2 into various metabolites.

Prostacyclin (PGI2) is produced in endothelial cells from prostaglandin H2 (PGH2) through the action of the enzyme prostacyclin synthase. wikipedia.orgresearchgate.net PGH2 itself is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. researchgate.netyoutube.com While PGI2 is the primary precursor, it is highly unstable and rapidly hydrolyzes to the more stable, yet biologically inactive, 6-keto-PGF1alpha. hmdb.caabcam.com Therefore, 6-keto-PGF1alpha serves as a reliable indicator of in vivo PGI2 production. abcam.comnih.gov

The transformation of the initial precursors into this compound involves a sequence of enzymatic reactions. Following the formation of 6-keto-PGF1alpha, the metabolic pathway includes dehydrogenation at the C-15 position and reduction of the double bond between C-13 and C-14. nih.gov This process is analogous to the metabolism of other primary prostaglandins (B1171923) like PGE2 and PGF2α, which are rapidly converted to their 15-keto-13,14-dihydro metabolites by enzymes such as 15-hydroxyprostaglandin dehydrogenase and Δ13-reductase. caymanchem.comcaymanchem.comcaymanchem.com The formation of this compound specifically involves the oxidation of the hydroxyl groups at both the C-6 and C-15 positions to ketones.

Prostacyclin (PGI2) is chemically labile and undergoes rapid non-enzymatic hydrolysis under physiological conditions to form 6-keto-PGF1alpha. abcam.comcaymanchem.com This spontaneous degradation is a key step in the pathway leading to this compound. The half-life of PGI2 in the circulation is very short, on the order of minutes. caymanchem.com This inherent instability means that its biological effects are localized to its site of synthesis. caymanchem.com While this hydrolysis is a major degradation pathway for PGI2, further enzymatic modifications are required to form the diketo-dihydro metabolite.

Metabolic Fate and Secondary Metabolites

Once formed, this compound is further metabolized through general fatty acid degradation pathways before excretion.

Prostaglandin metabolites, including derivatives of PGI2, are subject to systemic degradation primarily through beta-oxidation and omega-oxidation. nih.govwikipedia.orgnih.gov Beta-oxidation is a catabolic process that breaks down fatty acid molecules in the mitochondria to generate acetyl-CoA. wikipedia.orgaocs.org This process involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule. wikipedia.org Omega-oxidation is an alternative pathway that involves the oxidation of the omega carbon, the carbon atom furthest from the carboxyl group. wikipedia.orgnih.gov These pathways lead to the formation of shorter-chain dicarboxylic acids that are more water-soluble and can be readily excreted in the urine.

Studies involving the infusion of PGI2 or 6-keto-PGF1alpha in humans have led to the identification of several urinary metabolites. The major urinary metabolite of PGI2 is 2,3-dinor-6-keto-PGF1alpha, a product of one cycle of beta-oxidation. nih.govresearchgate.netnih.gov Other significant metabolites identified after PGI2 infusion include dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid and dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid. nih.gov this compound has also been identified as a urinary metabolite, though it is considered a minor component compared to the dinor derivatives. nih.gov

Table 1: Key Enzymes in the Biosynthesis and Metabolism of this compound

| Enzyme | Role |

|---|---|

| Cyclooxygenase (COX) | Converts arachidonic acid to PGH2 |

| Prostacyclin Synthase | Converts PGH2 to Prostacyclin (PGI2) |

| 15-Hydroxyprostaglandin Dehydrogenase | Oxidizes the 15-hydroxyl group of prostaglandins |

| Δ13-Reductase | Reduces the 13,14-double bond of prostaglandins |

Table 2: Major Precursors and Metabolites in the Pathway

| Compound | Description |

|---|---|

| Prostacyclin (PGI2) | Primary precursor, highly unstable |

| 6-keto-PGF1alpha | Stable, inactive hydrolysis product of PGI2 |

| 15-keto-13,14-dihydro Metabolites | Products of initial enzymatic degradation |

| 2,3-dinor-6-keto-PGF1alpha | Major urinary metabolite of PGI2 |

| This compound | A minor metabolite of PGI2 |

Dehydrogenation and Double Bond Reduction

The transformation of the stable PGI2 hydrolysis product, 6-keto-PGF1alpha, into this compound is a two-step enzymatic process involving dehydrogenation and the reduction of a double bond.

The initial and rate-limiting step in the systemic catabolism of prostaglandins is the oxidation of the C-15 hydroxyl group. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . In the context of this compound biosynthesis, 15-PGDH acts on 6-keto-PGF1alpha, converting the hydroxyl group at the 15th carbon position into a ketone group. This enzymatic dehydrogenation results in the formation of an intermediate compound, 6,15-diketo-PGF1alpha.

Following the dehydrogenation at the C-15 position, the next key enzymatic modification is the reduction of the double bond located between carbons 13 and 14 of the prostaglandin structure. This saturation of the double bond is carried out by a prostaglandin Δ13-reductase . This enzyme catalyzes the addition of hydrogen atoms across the double bond, leading to a saturated bond between carbons 13 and 14. The culmination of this dehydrogenation and subsequent double bond reduction is the formation of the final metabolite, this compound.

| Step | Enzyme | Substrate | Product | Transformation |

| 1 | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | 6-keto-PGF1alpha | 6,15-diketo-PGF1alpha | Oxidation of the 15-hydroxyl group to a ketone. |

| 2 | Prostaglandin Δ13-reductase | 6,15-diketo-PGF1alpha | This compound | Reduction of the C13-C14 double bond. |

Interactions within the Arachidonic Acid Cascade

As a metabolite of prostacyclin (PGI2), this compound is an integral part of the arachidonic acid cascade. While many downstream metabolites of potent parent compounds are biologically inactive, research has indicated that this compound exhibits specific biological activities.

Detailed research has shown that stable PGI2 metabolites, including this compound, can influence cellular processes, particularly in the vascular system. A notable study demonstrated that this compound, at concentrations of 10 to 100 nM, significantly increased cyclic AMP (cAMP) levels in cultured arterial smooth muscle cells nih.gov. This elevation in intracellular cAMP was associated with a concurrent enhancement of both lysosomal and cytoplasmic cholesteryl ester hydrolytic activities nih.gov.

The significance of this finding lies in the role of cholesteryl esters in the development of atherosclerosis, where their accumulation in arteries is a key pathological feature. By promoting the breakdown of cholesteryl esters, this compound may contribute to a reduction in intracellular cholesterol accumulation nih.gov. The study further suggested that this effect is mediated by the increase in cAMP, as the inhibition of adenylate cyclase negated the enhanced cholesteryl ester hydrolysis nih.gov.

These findings indicate that this compound is not merely an inactive end-product of PGI2 metabolism. Instead, it appears to function as a circulating regulator of arterial cholesteryl ester metabolism, suggesting a potential role in cardiovascular homeostasis nih.gov.

| Compound | Concentration | Effect on Arterial Smooth Muscle Cells |

| This compound | 10 - 100 nM | - Two- to three-fold increase in cyclic AMP levels. nih.gov - Enhanced lysosomal and cytoplasmic cholesteryl ester hydrolysis. nih.gov |

Physiological and Pathophysiological Significance of 6,15 Diketo 13,14 Dihydro Pgf1alpha

Role in Vascular Homeostasis and Endothelial Function

The vascular endothelium plays a critical role in maintaining blood fluidity, regulating vascular tone, and controlling local inflammatory responses. 6,15-Diketo-13,14-dihydro-PGF1alpha has been shown to directly influence key cellular processes within the vessel wall, contributing to the maintenance of vascular homeostasis.

Modulation of Intracellular Cyclic AMP (cAMP)

This compound has been demonstrated to enhance intracellular levels of cyclic AMP (cAMP) in bovine aortic smooth muscle cells. labscoop.comcaymanchem.combioscience.co.uk This effect is significant as cAMP is a crucial second messenger that mediates a wide array of cellular functions, including the relaxation of smooth muscle, which is fundamental to vasodilation. The ability of this metabolite to increase cAMP suggests it may share some of the vasoprotective properties of its parent compound, PGI2, by promoting a relaxed vascular state.

Impact on Cholesterol Catabolism in Vascular Smooth Muscle Cells

The accumulation of cholesterol within vascular smooth muscle cells is a hallmark of atherosclerosis. Research has shown that this compound can beneficially alter cholesterol metabolism in these cells. Specifically, it has been found to enhance cholesterol catabolism in bovine arterial smooth muscle cells. labscoop.comcaymanchem.combioscience.co.uk One of the key mechanisms behind this is the stimulation of cholesteryl ester hydrolase, an enzyme that breaks down stored cholesteryl esters, thus freeing up cholesterol for removal from the cell.

In a pivotal study, this metabolite was shown to increase the hydrolysis of cholesteryl esters, leading to a decrease in the accumulation of these lipids within vascular smooth muscle cells. This action helps to prevent the formation of foam cells, which are a critical component of atherosclerotic plaques.

Below is a table summarizing the observed effects of this compound on cholesterol metabolism in vascular smooth muscle cells from a key study.

| Parameter | Effect of this compound | Significance in Vascular Health |

| Cholesteryl Ester Synthesis | Inhibition | Reduces the storage of cholesterol in a form that contributes to foam cell formation. |

| Cholesteryl Ester Hydrolysis | Stimulation | Promotes the breakdown of stored cholesteryl esters, making cholesterol available for efflux. |

| Intracellular Free Cholesterol | Transient Increase | A consequence of cholesteryl ester hydrolysis, which can then be removed from the cell. |

| Cholesterol Efflux | Potential Enhancement | By increasing the pool of free cholesterol, it may facilitate its removal from the cell, although direct studies on efflux are limited. |

Implications in Inflammatory Processes

Inflammation is a key driver in the development and progression of cardiovascular diseases. While the direct anti-inflammatory or pro-inflammatory actions of this compound are still being fully elucidated, its identity as a prostaglandin (B15479496) metabolite places it at the heart of these processes.

Regulation of Inflammatory Responses

As a downstream product of the cyclooxygenase (COX) pathway, the levels of this compound can reflect the activity of inflammatory cascades. While its direct immunomodulatory effects are not as potent as other eicosanoids, its formation is intrinsically linked to the inflammatory milieu. The Human Metabolome Database lists it as having a role in the inflammatory response. bioscience.co.uk

Connection to Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a critical factor in endothelial dysfunction and atherosclerosis. The generation of prostaglandins (B1171923), including the precursors to this compound, can be influenced by oxidative stress. While direct studies on the interaction between this specific metabolite and oxidative stress are limited, its presence can be an indicator of upstream oxidative events within the vasculature.

Association with Cardiovascular Physiology and Disease

The physiological and pathophysiological roles of this compound are most evident in the context of cardiovascular health and disease. Its influence on vascular tone, cholesterol metabolism, and its connection to inflammatory pathways underscore its potential as a biomarker and a molecule of interest in conditions such as atherosclerosis.

The measurement of this compound in plasma provides a stable indicator of in vivo PGI2 production, which is often altered in cardiovascular diseases. For instance, a method for the microdetermination of this metabolite in human plasma has been developed, highlighting its clinical relevance. ncats.io The detection of approximately 297.8 pg/ml in human plasma suggests its constant presence and potential regulatory role. ncats.io

The ability of this compound to promote cAMP production and cholesterol catabolism in vascular smooth muscle cells suggests a protective role against the development of atherosclerosis. By mitigating the accumulation of lipids within the arterial wall, this metabolite may contribute to the anti-atherogenic effects previously attributed solely to its precursor, PGI2.

Cardioprotective Roles and Cyclooxygenase-2 (COX-2) Inhibitor Context

The cardioprotective effects of prostacyclin (PGI2) are well-documented, and the context of Cyclooxygenase-2 (COX-2) inhibitors highlights the clinical relevance of the PGI2 metabolic pathway. PGI2, synthesized predominantly by vascular endothelial and smooth muscle cells, is a powerful vasodilator and inhibitor of platelet aggregation, contributing significantly to cardiovascular health. hmdb.ca The inhibition of COX-2, a key enzyme in the production of PGI2, by selective inhibitors has been associated with adverse cardiovascular events, underscoring the importance of the PGI2 pathway in maintaining cardiovascular homeostasis. hmdb.ca

Relationship to Platelet Aggregation and Vasoconstriction

Prostacyclin (PGI2) is a major physiological inhibitor of platelet aggregation and a potent vasodilator, playing a crucial role in preventing thrombosis and maintaining vascular tone. hmdb.ca It counteracts the effects of thromboxane (B8750289) A2, a pro-aggregatory and vasoconstrictive agent. The balance between PGI2 and thromboxane A2 is critical for normal hemostasis.

The direct effects of this compound on platelet aggregation and vasoconstriction are less clear from the current body of scientific literature. While it is a stable metabolite of the potent anti-aggregatory and vasodilatory PGI2, it is generally considered to be a less active compound. The primary role in inhibiting platelet aggregation and promoting vasodilation is attributed to PGI2 itself. hmdb.ca Further research is required to determine if this compound retains any significant direct activity on platelets or vascular smooth muscle.

Involvement in Renal Function

The role of prostaglandins in regulating renal hemodynamics and function is well-established. For instance, PGI2 and PGE2 are known to influence renal blood flow and glomerular filtration rate. In the context of renal health, the measurement of various prostaglandin metabolites in urine is often used to assess intrarenal prostaglandin synthesis. nih.gov

However, specific research detailing the direct involvement of this compound in renal function is limited. While studies have investigated the levels of other prostaglandin metabolites in renal venous blood during procedures like renal arteriography, the specific contribution or effects of this compound have not been a primary focus. nih.gov Therefore, its precise role in the physiological and pathophysiological processes within the kidney remains an area for future investigation.

Potential as a Biological Marker

Given that this compound is a stable metabolite of the biologically potent but highly unstable prostacyclin, its measurement in biological fluids holds promise as a reliable indicator of in vivo PGI2 production. The short half-life of PGI2 makes its direct measurement challenging, thus necessitating the quantification of its more stable metabolites.

A significant development in this area is the establishment of a sensitive and specific method for the microdetermination of this compound in human plasma using gas chromatography/selected ion monitoring (GC/SIM). nih.gov This method demonstrated a good linear response over a range of 10 pg to 10 ng and was able to detect the metabolite at a level of approximately 297.8 pg/ml in human plasma, indicating its feasibility for use in clinical and research settings. nih.gov

The following table summarizes the key details of the detection method:

| Parameter | Details |

| Analyte | This compound (DK) |

| Matrix | Human Plasma |

| Methodology | Gas Chromatography/Selected Ion Monitoring (GC/SIM) |

| Internal Standard | [18O]DK |

| Derivative | Methyl ester-methoxime-tert-butyldimethylsilyl ether |

| Monitored Ions (m/z) | 613.4 for DK, 617.4 for internal standard |

| Detection Level | ~297.8 pg/ml |

This analytical capability paves the way for future studies to explore the correlation between plasma levels of this compound and various physiological and pathological conditions, particularly those related to cardiovascular health and the use of COX-2 inhibitors.

Research Applications and Future Directions in 6,15 Diketo 13,14 Dihydro Pgf1alpha Studies

Translational Research and Clinical Relevance

The stability of 6,15-Diketo-13,14-dihydro-PGF1α makes it a valuable tool for translational research, bridging the gap between laboratory findings and clinical applications.

The potential of 6,15-Diketo-13,14-dihydro-PGF1α as a biomarker stems from its role as a key indicator of in vivo prostacyclin production. nih.gov Prostacyclin is a critical mediator in cardiovascular health, known for its anti-thrombotic and vasodilatory properties. hmdb.ca However, its extreme instability in the bloodstream makes direct measurement impractical.

Research has shown that 6,15-Diketo-13,14-dihydro-PGF1α is a major metabolite of PGI2 in vivo and possesses a significantly longer circulatory half-life. nih.gov A study in cats demonstrated that it is the predominant immunoreactive derivative found in plasma following the stimulated release of prostacyclin. nih.gov This suggests that measuring its levels could provide a reliable and accurate picture of the body's prostacyclin synthesis, which is often altered in cardiovascular diseases. nih.govnih.gov

In 1999, a sensitive and effective method for the microdetermination of this metabolite in human plasma was established using gas chromatography/selected ion monitoring (GC/SIM). nih.gov This technique was capable of detecting the compound at levels of approximately 297.8 pg/ml in human plasma, confirming its presence and measurability in biological samples. nih.gov The development of such analytical methods is a crucial step toward its validation as a clinical biomarker. nih.govnih.gov Due to its longer half-life compared to its precursor, 6-keto-PGF1α, it is considered a potentially more accurate indicator of systemic prostacyclin levels. nih.gov

Studies into 6,15-Diketo-13,14-dihydro-PGF1α have provided valuable insights into new therapeutic targets, particularly concerning cholesterol metabolism and vascular smooth muscle cell function. The parent compound, PGI2, is known to protect against cardiovascular disease through various effects on vascular smooth muscle. hmdb.ca

A pivotal study revealed that 6,15-Diketo-13,14-dihydro-PGF1α can enhance intracellular cyclic AMP (cAMP) levels and stimulate cholesterol catabolism in bovine arterial smooth muscle cells. caymanchem.comtargetmol.com Specifically, it promotes the hydrolytic breakdown of cholesteryl esters, a key step in removing excess cholesterol from cells. This finding suggests that the metabolic pathway of PGI2, leading to the formation of 6,15-Diketo-13,14-dihydro-PGF1α, could be a target for therapies aimed at managing atherosclerosis and other conditions characterized by lipid accumulation in the arterial wall. caymanchem.com The adverse cardiovascular effects observed with COX-2 inhibitors, which decrease prostacyclin production, further underscore the therapeutic importance of this pathway. wikipedia.org

Experimental Models in Prostanoid Research

Both in vitro and in vivo models have been instrumental in elucidating the biological characteristics and potential roles of 6,15-Diketo-13,14-dihydro-PGF1α.

In vitro studies using cultured cells have provided the most direct evidence of the molecular functions of 6,15-Diketo-13,14-dihydro-PGF1α. The primary model has been bovine arterial smooth muscle cells, which are critical components of blood vessel walls and play a role in vascular diseases. caymanchem.com In this model, the metabolite was shown to alter cholesterol metabolism by stimulating the activity of acid cholesteryl esterase, which enhances the breakdown of stored cholesterol. caymanchem.com

Table 1: Summary of Key In Vitro Research Findings

| Cell Type | Organism | Key Finding | Implication | Reference |

|---|

This cellular model has been fundamental in establishing a direct biological activity for this PGI2 metabolite, distinguishing it as more than just an inactive breakdown product. caymanchem.com

In vivo animal models have been crucial for understanding the pharmacokinetics and physiological relevance of 6,15-Diketo-13,14-dihydro-PGF1α.

A significant study in anesthetized cats utilized a radioimmunoassay to measure plasma concentrations of the metabolite. nih.gov Following injection of exogenous prostacyclin, 6,15-diketo-13,14-dihydro-PGF1α appeared rapidly and was eliminated with a half-life of 8.0-9.0 minutes, which was considerably longer than that of its precursor, 6-keto-PGF1α. nih.gov This study established it as the major circulating metabolite of prostacyclin in this model. nih.gov

Table 2: Pharmacokinetic Parameters in an In Vivo Cat Model

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Appearance Half-Life (t½) | 0.48 - 1.38 min | Rapid formation from prostacyclin. | nih.gov |

While studies in rabbits have investigated the hepatic metabolism of prostacyclin, they have focused on the formation of other active metabolites like 6-keto-PGE1. nih.gov Research involving rats has examined prostacyclin production in response to stimuli like radiation, but has not specifically quantified the levels of 6,15-Diketo-13,14-dihydro-PGF1α. barnesandnoble.com Specific in vivo studies measuring this metabolite in mice are not prominently documented in the reviewed literature.

Unexplored Biological Functions and Pathways

Despite the progress made, significant questions regarding the full spectrum of biological activities of 6,15-Diketo-13,14-dihydro-PGF1α remain.

The most apparent gap is the translation of its biomarker potential into clinical practice. While methods for its detection exist and its stability is an advantage, studies correlating its plasma levels with specific human diseases, such as pulmonary hypertension, atherosclerosis, or thrombotic events, are needed. nih.govnih.gov

Furthermore, its biological functions have been predominantly studied in the context of arterial smooth muscle cells. caymanchem.com Its effects on other cell types involved in cardiovascular health and disease, such as endothelial cells, platelets, and immune cells like macrophages, are largely unexplored. Given the paradoxical pro- and anti-inflammatory roles of its parent compound PGI2, investigating the function of 6,15-Diketo-13,14-dihydro-PGF1α in inflammation is a promising future direction. nih.gov The precise signaling mechanisms it employs beyond the enhancement of cAMP and its full impact on cellular lipid homeostasis also warrant deeper investigation.

Advances in Analytical Technologies for Comprehensive Prostanoid Profiling

The accurate measurement of prostanoids, including the stable metabolite 6,15-Diketo-13,14-dihydro-PGF1alpha, is critical for understanding their roles in physiological and pathological processes. Due to their low concentrations, chemical instability, and rapid metabolism, sophisticated analytical techniques are required for their detection and quantification in biological matrices. nih.gov Historically, enzyme immunoassays (EIAs) have been widely used due to their high sensitivity and relative ease of implementation, allowing for the detection of minute analyte levels without the need for highly specialized equipment. nih.gov

However, the pursuit of more comprehensive and specific profiling has led to the dominance of mass spectrometry (MS) based methods, often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC). nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a particularly powerful platform. jascoinc.com This approach offers high sensitivity, specificity, and the ability to simultaneously measure a wide array of prostanoids and their metabolites in a single analytical run. For instance, a rapid UHPLC method can identify a mixture of nine different prostanoids in under seven minutes, a significant improvement over conventional HPLC methods. jascoinc.com

These advanced MS-based platforms are essential for distinguishing between structurally similar isomers, such as various PGF2α isomers, which is crucial for understanding the specific enzymatic or non-enzymatic pathways involved in their formation. researchgate.net The analysis of stable, downstream metabolites like this compound is often preferred over measuring the primary, unstable parent compounds. nih.gov These metabolites are more stable in biofluids like plasma and urine, and their levels can provide a more reliable and integrated measure of systemic prostanoid production over time. nih.gov

| Analytical Technology | Application in Prostanoid Profiling | Key Advantages |

| Enzyme Immunoassay (EIA) | Quantification of specific prostanoids and metabolites. | High sensitivity, high reproducibility, relatively easy implementation. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and detection of a profile of prostanoids. nih.gov | High resolution and established methodology. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Comprehensive and simultaneous quantification of multiple prostanoids and their isomers in complex biological samples. researchgate.net | High specificity, high sensitivity, multiplexing capabilities. |

| Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS | Rapid separation and identification of a mixture of prostanoids. jascoinc.com | Significant reduction in analysis time compared to conventional HPLC, high throughput. jascoinc.com |

Integration with Omics Approaches (e.g., Lipidomics)

The study of this compound and other prostanoids is increasingly being integrated into broader systems biology frameworks, most notably lipidomics. Lipidomics aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. As prostanoids are a class of signaling lipids, their analysis is a key component of many lipidomics studies.

Integrating prostanoid profiling with lipidomics provides a more holistic view of the complex biochemical networks that regulate inflammation, hemostasis, and other biological processes. jascoinc.com This approach allows researchers to move beyond the measurement of a single metabolite and observe shifts across entire lipid pathways. For example, by profiling a wide range of eicosanoids, including metabolites of the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, researchers can gain a more detailed mechanistic understanding of inflammatory processes at the molecular level. jascoinc.com

Furthermore, combining prostanoid data with other "omics" data, such as genomics and transcriptomics, offers powerful insights. For example, correlating prostanoid profiles with gene expression data (transcription mapping) can help identify the specific synthases and receptors involved in a particular physiological or disease state. oatext.com This multi-omics approach is crucial for untangling the complexity of prostanoid signaling, where the biological effect is determined not just by the presence of a single ligand, but by the expression profile of various receptors and synthesizing enzymes in a specific cell or tissue. nih.govoatext.com This integrated strategy is vital for identifying novel biomarkers and developing more targeted therapeutic interventions.

Q & A

Basic: How can researchers reliably identify and characterize 6,15-Diketo-13,14-dihydro-PGF1α in experimental settings?

Methodological Answer:

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry, particularly the 9α and 11α hydroxyl groups and 13E double bond configuration. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) can validate purity (≥97%) and distinguish tautomers .

- Mass Spectrometry : Electrospray ionization (ESI) coupled with tandem MS (MS/MS) is critical for precise mass determination (m/z 370.220) and fragmentation pattern analysis. Reference standards (e.g., deuterated analogs) are essential for calibration .

Basic: What are the recommended protocols for safe handling and storage of 6,15-Diketo-13,14-dihydro-PGF1α?

Methodological Answer:

- Safety Measures : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use fume hoods for solvent evaporation (e.g., methyl acetate removal) to minimize inhalation risks .

- Storage : Store lyophilized powder at -20°C for ≤2 years. Solutions in ethanol, DMSO, or PBS (pH 7.2) should be prepared fresh and used within 12 hours to prevent degradation. Avoid repeated freeze-thaw cycles .

Basic: Which analytical methods are validated for quantifying 6,15-Diketo-13,14-dihydro-PGF1α in biological matrices?

Methodological Answer:

- LC-MS/MS : A validated column-switching HPLC-MS/MS method achieves a linear range of 50–5000 pg/mL in plasma. Solid-phase extraction (SPE) with deuterated internal standards (e.g., 6-keto-PGF1α-D4) improves recovery rates (~85%) and minimizes matrix effects .

- Cross-Reactivity : ELISA kits for 6-keto-PGF1α show <0.12% cross-reactivity, necessitating confirmatory MS analysis to avoid false positives from structurally similar prostaglandins (e.g., PGF2α) .

Advanced: How does 6,15-Diketo-13,14-dihydro-PGF1α modulate cholesterol catabolism in vascular smooth muscle cells?

Methodological Answer:

- Mechanistic Studies : Incubate bovine arterial smooth muscle cells with 10–100 nM 6,15-Diketo-PGF1α. Measure intracellular cAMP via ELISA or FRET-based biosensors. Observe dose-dependent increases (2–3 fold), which activate protein kinase A (PKA), enhancing cholesterol efflux via ABCA1 transporters .

- Experimental Design : Use radiolabeled cholesterol (e.g., ³H-cholesterol) to track efflux rates. Pair with PKA inhibitors (e.g., H-89) to confirm pathway specificity .

Advanced: What challenges arise in pharmacokinetic (PK) analysis of 6,15-Diketo-13,14-dihydro-PGF1α, and how are they addressed?

Methodological Answer:

- Short Half-Life : Epoprostenol, its precursor, has a 6-minute half-life in vitro. Stabilize samples with ice-cold methanol immediately post-collection to arrest enzymatic degradation .

- Low Plasma Concentrations : Use SPE with hydrophilic-lipophilic balance (HLB) cartridges to enrich analytes. Optimize MS transitions (e.g., m/z 370→317 for quantification) to enhance sensitivity (LOQ: 50 pg/mL) .

Advanced: How can researchers mitigate cross-reactivity issues when detecting 6,15-Diketo-13,14-dihydro-PGF1α in complex biological samples?

Methodological Answer:

- Chromatographic Separation : Employ reverse-phase C18 columns (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in acetonitrile/water). Resolve from 2,3-dinor-6-keto-PGF1α (retention time shift: 1.2 minutes) .

- High-Resolution MS : Use Q-TOF instruments (resolution >30,000) to distinguish isobaric metabolites (e.g., 6,15-diketo vs. 15-keto-PGF2α) via exact mass (Δ <5 ppm) .

Advanced: What experimental conditions affect the stability of 6,15-Diketo-13,14-dihydro-PGF1α, and how can stability be optimized?

Methodological Answer:

- Solvent Effects : Prepare stock solutions in DMSO (50 mg/mL) or ethanol (16 mg/mL) to prevent hydrolysis. Avoid aqueous buffers with pH >8.0, which accelerate keto-enol tautomerization .

- Temperature Control : Store working solutions on ice during experiments. For long-term storage, lyophilize under nitrogen and seal under argon to prevent oxidation .

Advanced: How should researchers design studies to elucidate the metabolic pathways of 6,15-Diketo-13,14-dihydro-PGF1α?

Methodological Answer:

- Tracer Studies : Administer ¹³C-labeled epoprostenol to cell cultures or animal models. Use LC-HRMS to track ¹³C incorporation into 6,15-Diketo-PGF1α and downstream metabolites (e.g., 2,3-dinor derivatives) .

- Enzyme Inhibition : Co-treat with cyclooxygenase (COX) inhibitors (e.g., indomethacin) to assess enzymatic vs. non-enzymatic degradation pathways. Compare metabolite profiles via untargeted metabolomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.